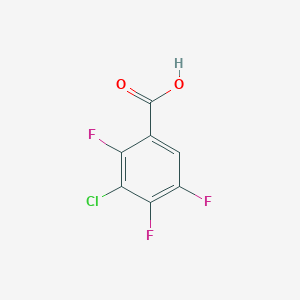

3-Chloro-2,4,5-trifluorobenzoic acid

Description

The exact mass of the compound 3-Chloro-2,4,5-trifluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2,4,5-trifluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,4,5-trifluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBESHLYCSZINAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370187 | |

| Record name | 3-Chloro-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-77-3 | |

| Record name | 3-Chloro-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,4,5-trifluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Chloro-2,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid is a halogenated aromatic carboxylic acid. Its fluorinated and chlorinated structure makes it a valuable intermediate and building block in the synthesis of a variety of chemical compounds, particularly in the agrochemical and pharmaceutical industries. This document provides a comprehensive overview of its chemical and physical properties, along with available experimental data.

Chemical and Physical Properties

The fundamental properties of 3-Chloro-2,4,5-trifluorobenzoic acid are summarized in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Reference |

| CAS Number | 101513-77-3 | [1][2][3][4] |

| Molecular Formula | C₇H₂ClF₃O₂ | [1][3] |

| Molecular Weight | 210.54 g/mol | [1][2][3] |

| Appearance | White to almost white or light yellow crystalline powder | [1][3] |

| Melting Point | 112 - 116 °C | [1][3] |

| Purity | ≥ 97-98% (GC) | [1][2] |

| Linear Formula | ClC₆H(F₃)CO₂H | [2] |

| MDL Number | MFCD00153101 | [1][2] |

| PubChem Substance ID | 24883262 | [2] |

| EINECS Number | 630-223-4 | [4] |

Applications in Research and Development

3-Chloro-2,4,5-trifluorobenzoic acid serves as a crucial intermediate in the synthesis of more complex molecules. Its primary applications are in the following sectors:

-

Agrochemicals: It is a key component in the development of novel herbicides and pesticides.[1] The specific substitution pattern of halogen atoms on the benzene ring can be tailored to achieve desired biological activity and selectivity.

-

Pharmaceuticals: This compound is utilized as a building block in the synthesis of new drug candidates.[1] The fluorine and chlorine atoms can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

-

Material Science: It can be used in the synthesis of specialty polymers and other advanced materials where the incorporation of fluorine can enhance properties such as thermal stability and chemical resistance.

Experimental Protocols

General Synthetic Workflow (Conceptual)

The synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid would likely involve a multi-step process starting from a more readily available fluorinated or chlorinated benzene derivative. A plausible, though hypothetical, pathway is outlined below.

Caption: Conceptual workflow for the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid.

Disclaimer: This is a generalized and hypothetical synthetic pathway. Actual industrial synthesis routes may vary significantly.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling 3-Chloro-2,4,5-trifluorobenzoic acid. General safety precautions include:

-

Working in a well-ventilated area or fume hood.

-

Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

For detailed safety information, please refer to the manufacturer's SDS.

Conclusion

3-Chloro-2,4,5-trifluorobenzoic acid, with the CAS number 101513-77-3, is a significant chemical intermediate with important applications in the development of new agrochemicals and pharmaceuticals. Its well-defined physical properties make it a reliable component in complex synthetic pathways. Researchers and developers can leverage its unique structure to design and create novel molecules with tailored functionalities.

References

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates available data on its physical characteristics, spectroscopic profile, and synthesis. Detailed experimental protocols for its synthesis and for the determination of key physical properties are also provided. Furthermore, this guide illustrates the compound's role as a precursor to potent biologically active molecules, such as quinolone antibiotics, and depicts the established signaling pathway of these derivatives.

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid (CAS No. 101513-77-3) is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a chlorine atom and three fluorine atoms on the benzene ring, imparts unique chemical reactivity and makes it a valuable building block in organic synthesis.[1][3] The electron-withdrawing nature of the halogen substituents significantly influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring. This compound is of particular interest to researchers and professionals in drug discovery and agrochemical development due to its role as a key starting material in the synthesis of complex molecules, including potent antibacterial agents.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Chloro-2,4,5-trifluorobenzoic acid is presented in the tables below.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 101513-77-3 | [1][2] |

| Molecular Formula | C₇H₂ClF₃O₂ | [1][2] |

| Molecular Weight | 210.54 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Purity | ≥97% | [2] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 112-116 °C | [1][2] |

| Boiling Point (Predicted) | 272.0 ± 35.0 °C at 760 mmHg | [6] |

| Solubility | Soluble in organic solvents. Quantitative data not readily available. | [1][3] |

| pKa | Experimental data not readily available. |

Spectroscopic Data

Detailed spectroscopic data for 3-Chloro-2,4,5-trifluorobenzoic acid is not widely available in open-access literature. However, standard analytical techniques can be used for its characterization.

| Technique | Expected Observations |

| ¹H NMR | A single proton signal in the aromatic region, likely a complex multiplet due to coupling with fluorine atoms. |

| ¹³C NMR | Seven distinct carbon signals are expected. The chemical shifts will be influenced by the attached halogen atoms, with the carboxyl carbon appearing at the lowest field. |

| ¹⁹F NMR | Three distinct fluorine signals are expected, with chemical shifts and coupling patterns determined by their positions on the aromatic ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Cl and C-F bond vibrations in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would involve the loss of COOH, Cl, and F. |

Crystal Structure Data

X-ray crystallographic analysis has been performed on 3-Chloro-2,4,5-trifluorobenzoic acid.[4]

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/n | [4] |

| a | 4.4760 (9) Å | [4] |

| b | 13.654 (3) Å | [4] |

| c | 12.400 (3) Å | [4] |

| β | 97.16 (3)° | [4] |

| Volume | 751.9 (3) ų | [4] |

| Z | 4 | [4] |

In the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. The carboxyl group is twisted relative to the benzene ring by 6.8 (1)°.[4]

Experimental Protocols

Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

A common laboratory-scale synthesis involves the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a Sandmeyer-type reaction.[4]

Materials:

-

3-amino-2,4,5-trifluorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Cupric chloride (CuCl₂)

-

Hydrochloric acid (HCl, 36% aqueous solution)

-

Diethyl ether

-

Water

-

Toluene (for recrystallization)

Procedure:

-

A solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g) is prepared in a suitable reaction vessel.

-

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is added in portions to the cupric chloride solution with stirring.

-

The resulting mixture is stirred for 1.5 hours at room temperature.

-

After the reaction is complete, water (25 ml) and diethyl ether (20 ml) are added to the mixture.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with a 36% aqueous solution of hydrochloric acid and then concentrated on a rotary evaporator to yield the crude product as a light-brown solid.

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation of a toluene solution.[4]

Determination of Melting Point

The melting point of 3-Chloro-2,4,5-trifluorobenzoic acid can be determined using a standard capillary melting point apparatus.[7][8][9][10]

Materials:

-

Dry, powdered sample of 3-Chloro-2,4,5-trifluorobenzoic acid

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

A small amount of the dry, powdered sample is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point (Micro Method)

For small quantities of a substance, the boiling point can be determined using a micro-method with a Thiele tube or a similar heating block.[1][11][12][13][14]

Materials:

-

Small amount of the liquid sample (if the compound were liquid at room temperature)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with high-boiling oil or an aluminum block)

Procedure:

-

A small amount of the liquid is placed in the fusion tube.

-

A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is heated slowly and uniformly in the heating bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][11][12]

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods.[15][16][17][18][19]

Potentiometric Titration Method:

-

A known concentration of 3-Chloro-2,4,5-trifluorobenzoic acid is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the base.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[16]

Role in Synthesis and Biological Activity of Derivatives

3-Chloro-2,4,5-trifluorobenzoic acid is a crucial intermediate in the synthesis of fluoroquinolone antibiotics.[20][21][22][23] These synthetic antibacterial agents are widely used to treat a variety of bacterial infections.[24][25][26][27][28]

Synthesis of Quinolone Antibiotics

The synthesis of quinolone antibiotics often involves the construction of the core bicyclic ring system. 3-Chloro-2,4,5-trifluorobenzoic acid can be used to introduce the substituted aromatic portion of the final molecule. A general synthetic approach is the Gould-Jacobs reaction.[20]

Caption: Synthetic pathway from 3-Chloro-2,4,5-trifluorobenzoic acid to fluoroquinolone antibiotics.

Signaling Pathway of Quinolone Antibiotics

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[25][26][27] These enzymes are essential for DNA replication, transcription, and repair.

Caption: Mechanism of action of fluoroquinolone antibiotics targeting bacterial DNA replication.

By inhibiting the re-ligation step of the topoisomerase-catalyzed DNA cleavage, quinolones trap the enzymes on the DNA, leading to the accumulation of double-strand breaks. This disruption of DNA integrity ultimately results in bacterial cell death.[25][26]

Safety and Handling

3-Chloro-2,4,5-trifluorobenzoic acid should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. 3-クロロ-2,4,5-トリフルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heibei Sight Chemicals & Pharmaceuticals Co.,Ltd. [hbsight.com]

- 6. kaibangchem.com [kaibangchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. byjus.com [byjus.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 20. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 21. philadelphia.edu.jo [philadelphia.edu.jo]

- 22. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 26. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2,4,5-trifluorobenzoic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the development of pharmaceuticals, particularly antibacterial agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Physicochemical Properties

3-Chloro-2,4,5-trifluorobenzoic acid is a halogenated aromatic carboxylic acid. The presence of both chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 3-Chloro-2,4,5-trifluorobenzoic acid

| Property | Value | Reference |

| Molecular Formula | C₇H₂ClF₃O₂ | [1] |

| Molecular Weight | 210.54 g/mol | [1] |

| CAS Number | 101513-77-3 | [1] |

| Melting Point | 112-116 °C | |

| Appearance | White to almost white crystalline powder | [2] |

| Purity | ≥97% |

The spatial arrangement of the atoms in 3-Chloro-2,4,5-trifluorobenzoic acid has been determined by X-ray crystallography. The molecule crystallizes in a monoclinic system.[3] The carboxyl group is slightly twisted out of the plane of the benzene ring.[3]

Table 2: Crystal Structure Data for 3-Chloro-2,4,5-trifluorobenzoic acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| a | 4.4760 (9) Å | [3] |

| b | 13.654 (3) Å | [3] |

| c | 12.400 (3) Å | [3] |

| β | 97.16 (3)° | [3] |

| Volume | 751.9 (3) ų | [3] |

| Z | 4 | [3] |

Spectroscopic Data

Table 3: Representative Spectroscopic Data

| Technique | Data (for structurally similar compounds) |

| ¹H NMR | The proton NMR spectrum is expected to show a signal for the single aromatic proton, likely in the region of 7-8 ppm, split by the adjacent fluorine atoms. The carboxylic acid proton would appear as a broad singlet at a higher chemical shift (>10 ppm). |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The chemical shifts will be influenced by the attached halogens and the carboxylic acid group. |

| FT-IR (cm⁻¹) | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and various C-F and C-Cl stretching and bending vibrations in the fingerprint region. |

| Mass Spectrometry (m/z) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.54 g/mol ). Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observed. |

Experimental Protocols

Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

A common method for the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid is via a Sandmeyer-type reaction starting from 3-amino-2,4,5-trifluorobenzoic acid.[3]

Experimental Procedure:

-

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is prepared.[3]

-

This solid mixture is added in portions to a solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g).[3]

-

The resulting mixture is stirred for 1.5 hours.[3]

-

Following the reaction, additional water (25 ml) and diethyl ether (20 ml) are added to the mixture.[3]

-

The organic and aqueous layers are separated. The aqueous layer is extracted with diethyl ether.[3]

-

The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid.[3]

-

The organic solvent is removed by rotary evaporation to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid (0.45 g).[3]

-

Crystals suitable for X-ray analysis can be obtained by slow evaporation from a toluene solution.[3]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid.

Caption: Experimental workflow for the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid.

Role as a Pharmaceutical Intermediate

3-Chloro-2,4,5-trifluorobenzoic acid is a crucial building block in the synthesis of more complex molecules, particularly quinolone-based antibacterial agents.

Caption: Logical relationship of 3-Chloro-2,4,5-trifluorobenzoic acid as an intermediate.

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern imparts desirable properties to larger molecules, making it a valuable building block in the synthesis of various bioactive compounds, including antibacterial agents. This guide will explore the two principal routes for its preparation, offering detailed methodologies for practical application in a laboratory setting.

Synthesis Pathways

Two primary synthetic routes have been established for the preparation of 3-Chloro-2,4,5-trifluorobenzoic acid. The first pathway proceeds from the readily available 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer reaction. The second, more convergent approach, begins with 3,4,5,6-tetrafluorophthalic acid and proceeds through the key 3-amino intermediate.

Pathway 1: Synthesis from 3-Amino-2,4,5-trifluorobenzoic Acid

This pathway involves the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a copper-catalyzed chlorination (Sandmeyer reaction). This method is efficient for the final-step conversion to the target molecule.

Experimental Protocol: Chlorination of 3-Amino-2,4,5-trifluorobenzoic Acid

Materials:

-

3-Amino-2,4,5-trifluorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Cupric chloride (CuCl₂)

-

Hydrochloric acid (HCl, 36% aqueous solution)

-

Diethyl ether

-

Water

Procedure:

-

A solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g) is prepared in a suitable reaction vessel.

-

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is added in portions to the stirred cupric chloride solution.

-

The resulting mixture is stirred for 1.5 hours at room temperature.

-

Following the reaction, water (25 ml) and diethyl ether (20 ml) are added to the mixture.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid.

-

The organic layer is concentrated on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid.

Quantitative Data:

| Starting Material | Reagent 1 | Reagent 2 | Reagent 3 (catalyst) | Solvent 1 | Solvent 2 | Product | Yield |

| 3-Amino-2,4,5-trifluorobenzoic acid (0.52 g) | Sodium nitrite (0.33 g) | HCl (0.5 g of 36% aq.) | Cupric chloride (3 g) | Water (9 ml) | Diethyl ether | 3-Chloro-2,4,5-trifluorobenzoic acid (0.45 g) | ~82% |

Logical Workflow for Pathway 1

Caption: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid from the corresponding amino precursor.

Pathway 2: Synthesis from 3,4,5,6-Tetrafluorophthalic Acid

A more comprehensive synthesis starts from 3,4,5,6-tetrafluorophthalic acid. This route involves an initial esterification, followed by a selective amination to form the key intermediate, 3-amino-2,4,5-trifluorobenzoic acid, which is then converted to the final product as described in Pathway 1. An improved version of this process boasts a significant increase in overall yield.

Experimental Protocol: Synthesis of 3-Amino-2,4,5-trifluorobenzoic Acid from a Tetrafluorophthalic Acid Derivative

Materials:

-

2-Carboxy-3,4,5,6-tetrafluorobenzamide

-

Potassium hydroxide (KOH)

-

Bromine (Br₂)

-

Water

Procedure (for the analogous 2-amino isomer):

-

A solution of potassium hydroxide (39.2 g) in distilled water (356 mL) is prepared and stirred.

-

Bromine (11.3 g) is added to the KOH solution, and the mixture is stirred for 30 minutes.

-

2-Carboxy-3,4,5,6-tetrafluorobenzamide (70 mmol) is added to the solution.

-

The reaction is allowed to proceed for 30 minutes at 293 K (20 °C).

-

The mixture is then heated to 363-368 K (90-95 °C) and maintained at this temperature for 4 hours.

-

After cooling to room temperature, the mixture is allowed to stand for 48 hours.

-

Water (100 mL) is added, and the pH is adjusted to 1 with a suitable acid at ice-water temperature.

-

The mixture is stirred, and the resulting solid is collected by filtration to give the amino-tetrafluorobenzoic acid.

Quantitative Data (for the analogous 2-amino isomer synthesis):

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Yield |

| 2-Carboxy-3,4,5,6-tetrafluorobenzamide (70 mmol) | KOH (39.2 g) | Bromine (11.3 g) | Water (356 mL) | 2-Amino-3,4,5,6-tetrafluorobenzoic acid (16.2 g) | 94% |

The subsequent conversion of the 3-amino-2,4,5-trifluorobenzoic acid intermediate to the final product follows the protocol outlined in Pathway 1.

Logical Workflow for Pathway 2

Caption: Multi-step synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid starting from 3,4,5,6-Tetrafluorophthalic Acid.

Conclusion

The synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid can be effectively achieved through two primary routes. The choice of pathway will likely depend on the availability of starting materials and the desired scale of the synthesis. The Sandmeyer reaction on 3-amino-2,4,5-trifluorobenzoic acid offers a direct and high-yielding final step. The route from 3,4,5,6-tetrafluorophthalic acid, while longer, provides an alternative starting point and has been optimized for improved overall yield. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis of this important chemical intermediate for further research and development.

An In-depth Technical Guide on 3-Chloro-2,4,5-trifluorobenzoic Acid: Physicochemical Properties and Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 3-chloro-2,4,5-trifluorobenzoic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines a detailed, standard experimental protocol for determining the solubility of this compound, which can be adapted for various solvents and temperatures.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₃O₂ | |

| Molecular Weight | 210.54 g/mol | |

| Appearance | White to almost white powder to crystal; Light yellow crystals | |

| Melting Point | 112-116 °C | |

| Assay | ≥ 97% | |

| InChI Key | KBESHLYCSZINAJ-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1cc(F)c(F)c(Cl)c1F | |

| Qualitative Solubility | Enhanced solubility in organic solvents. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be specifically adapted for 3-chloro-2,4,5-trifluorobenzoic acid.

1. Principle:

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined, representing the thermodynamic solubility.

2. Materials and Equipment:

-

3-Chloro-2,4,5-trifluorobenzoic acid (solid)

-

Solvent of interest (e.g., water, phosphate buffer, ethanol, methanol, acetone, toluene)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV)

3. Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of 3-chloro-2,4,5-trifluorobenzoic acid to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This step is critical to remove all particulate matter.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 3-chloro-2,4,5-trifluorobenzoic acid in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

-

Prepare a calibration curve using standard solutions of known concentrations of 3-chloro-2,4,5-trifluorobenzoic acid to accurately determine the concentration of the samples.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of 3-chloro-2,4,5-trifluorobenzoic acid using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Spectroscopic Analysis of 3-Chloro-2,4,5-trifluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic profile of 3-Chloro-2,4,5-trifluorobenzoic acid (CAS No. 101513-77-3), a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It also outlines the standard experimental protocols for obtaining such data.

Compound Overview

3-Chloro-2,4,5-trifluorobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₇H₂ClF₃O₂ and a molecular weight of 210.54 g/mol .[1][2] Its structure, featuring a chlorine atom and three fluorine atoms on the benzene ring, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. The compound typically appears as a white to light yellow crystalline solid with a melting point in the range of 112-116 °C.[2]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 3-Chloro-2,4,5-trifluorobenzoic acid. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.5 - 8.0 | Doublet of doublets | 1H | Aromatic proton (H-6) |

Prediction Basis: The chemical shift for the carboxylic acid proton is based on typical values for benzoic acids. The aromatic proton's chemical shift and multiplicity are predicted based on the electronic effects of the adjacent halogen substituents.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | Carboxylic acid carbon (C=O) |

| Aromatic carbon (C-F) | |

| Aromatic carbon (C-F) | |

| Aromatic carbon (C-F) | |

| ~120 - 130 | Aromatic carbon (C-Cl) |

| ~115 - 125 | Aromatic carbon (C-COOH) |

| ~110 - 120 | Aromatic carbon (C-H) |

Prediction Basis: The predicted chemical shifts are based on data for halogenated benzoic acids. The carbons directly attached to fluorine will exhibit splitting (doublets) due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -110 to -120 | Doublet of doublets | F-2 |

| -130 to -140 | Doublet of doublets | F-4 |

| -140 to -150 | Doublet of doublets | F-5 |

Prediction Basis: The chemical shift ranges for fluorine atoms on a benzene ring are well-established. The multiplicity is predicted based on coupling to the adjacent aromatic proton and other fluorine atoms.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch (carboxylic acid) |

| 1680 - 1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1550 - 1620 | Medium | C=C stretch (aromatic ring) |

| 1200 - 1350 | Strong | C-O stretch (carboxylic acid) |

| 1000 - 1200 | Strong | C-F stretch |

| 700 - 850 | Strong | C-Cl stretch |

Prediction Basis: These predictions are based on characteristic infrared absorption frequencies for functional groups present in the molecule.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 210/212 | Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom |

| 193/195 | Loss of OH |

| 165/167 | Loss of COOH |

| 130 | Loss of COOH and Cl |

Prediction Basis: The fragmentation pattern is predicted based on the lability of the carboxylic acid group and the stability of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the key experiments to acquire the spectroscopic data for 3-Chloro-2,4,5-trifluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of 3-Chloro-2,4,5-trifluorobenzoic acid is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are used. Several thousand scans are typically required to obtain a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: The ¹⁹F NMR spectrum is acquired with a spectral width of approximately 200 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. ¹⁹F NMR is a sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution (e.g., in methanol or acetonitrile) for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), or via a direct insertion probe for electron ionization (EI).

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) is used to obtain accurate mass measurements.

-

Data Acquisition: For EI, the sample is bombarded with a beam of 70 eV electrons. For ESI, the sample solution is sprayed through a charged capillary. The resulting ions are then accelerated into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. The spectrum is typically scanned over a mass range of 50 to 500 Da.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Chloro-2,4,5-trifluorobenzoic acid.

Caption: Workflow for Spectroscopic Analysis.

References

The Synthesis and Utility of 3-Chloro-2,4,5-trifluorobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4,5-trifluorobenzoic acid is a key fluorinated intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a valuable building block for the synthesis of complex molecules, most notably as a precursor to potent fluoroquinolone antibacterial agents. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and primary applications, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

A summary of the key quantitative data for 3-Chloro-2,4,5-trifluorobenzoic acid is presented in the tables below, facilitating easy reference and comparison.

Table 1: General Properties

| Property | Value |

| CAS Number | 101513-77-3 |

| Molecular Formula | C₇H₂ClF₃O₂ |

| Molecular Weight | 210.54 g/mol |

| Appearance | White to almost white powder/crystal[1] |

| Melting Point | 112-116 °C[1] |

| Purity | ≥97%, ≥98% (GC)[1] |

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.4760 (9) Å |

| b | 13.654 (3) Å |

| c | 12.400 (3) Å |

| β | 97.16 (3)° |

| Volume | 751.9 (3) ų |

| Z | 4 |

Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

Two primary synthetic routes for the preparation of 3-Chloro-2,4,5-trifluorobenzoic acid have been reported. The first route proceeds via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid, while the second involves a multi-step process starting from a diester of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid.

Synthesis Route 1: From 3-Amino-2,4,5-trifluorobenzoic Acid

This method involves the diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the chlorine atom.

Caption: Synthetic pathway from 3-amino-2,4,5-trifluorobenzoic acid.

A detailed experimental protocol for the synthesis via chlorination of 3-amino-2,4,5-trifluorobenzoic acid is as follows:

-

Reaction Setup: In a suitable reaction vessel, a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid is prepared.

-

Addition of Reactants: A solid mixture of 0.52 g of 3-amino-2,4,5-trifluorobenzoic acid and 0.33 g of sodium nitrite is added in portions to the cupric chloride solution.

-

Reaction: The resulting mixture is stirred for 1.5 hours at room temperature.

-

Work-up: Following the reaction, 25 ml of water and 20 ml of diethyl ether are added to the mixture. The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid and concentrated on a rotary evaporator.

-

Isolation: This procedure yields 0.45 g of 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid.[2]

Table 3: Quantitative Data for Synthesis Route 1

| Parameter | Value |

| Starting Material | 3-Amino-2,4,5-trifluorobenzoic acid (0.52 g) |

| Product Yield | 0.45 g |

| Appearance | Light-brown solid[2] |

Synthesis Route 2: From 3,4,5,6-Tetrafluoro-1,2-benzenedicarboxylic Acid Diester

An alternative synthesis begins with a diester of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid. This process involves the reaction with a substituted amine to form 3-amino-2,4,5-trifluorobenzoic acid as an intermediate, which is then converted to the final product as described in Route 1.[3]

Caption: Multi-step synthesis from a tetrafluorophthalic acid derivative.

Applications in Drug Development and Agrochemicals

3-Chloro-2,4,5-trifluorobenzoic acid is a crucial intermediate in the synthesis of various biologically active molecules.

Fluoroquinolone Antibacterial Agents

This compound is a key starting material for the synthesis of 7-aminosubstituted 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which are potent antibacterial agents.[2] The synthesis of these complex molecules relies on the specific reactivity and substitution pattern of 3-chloro-2,4,5-trifluorobenzoic acid.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines the compound's physicochemical properties, potential hazards, and detailed protocols for its safe use, storage, and disposal. The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Physicochemical and Toxicological Profile

3-Chloro-2,4,5-trifluorobenzoic acid is a solid, white to almost white crystalline powder.[1] Due to its halogenated aromatic structure, it possesses properties that make it a valuable building block in organic synthesis, but also necessitate careful handling.[1]

Table 1: Physicochemical Properties of 3-Chloro-2,4,5-trifluorobenzoic acid

| Property | Value | Reference |

| Molecular Formula | C₇H₂ClF₃O₂ | [3] |

| Molecular Weight | 210.54 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 112-116 °C | [1] |

| Solubility | Very slightly soluble in cold water; freely soluble in hot water and alcohol. | |

| pKa | The electron-withdrawing nature of fluorine atoms generally lowers the pKa of the carboxylic acid group, affecting its ionization state at physiological pH. | [4] |

Table 2: Toxicological Summary and Hazard Identification

| Hazard Class | GHS Classification | Key Findings and Considerations | Reference |

| Acute Toxicity (Oral) | Harmful if swallowed (for related compounds) | No specific LD50 data is available for this compound. However, related compounds like 3-Chloro-5-fluorobenzoic acid are classified as harmful if swallowed. | [5] |

| Skin Corrosion/Irritation | Causes skin irritation | Direct contact with the solid or solutions can cause skin irritation. | [6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | The compound is a serious eye irritant. | [6] |

| Respiratory Irritation | May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. | [6] |

| Carcinogenicity | Not classified as a carcinogen | No data available to suggest carcinogenic properties. | [6] |

| Hepatotoxicity | Potential for hepatotoxicity | Halogenated benzoic acids, in general, can have effects on the hepatorenal system. 4-chlorobenzoic acid has shown a pronounced organotoxic effect on the liver in studies. | [7][8] |

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with 3-Chloro-2,4,5-trifluorobenzoic acid.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, 0.35 mm).

-

Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or where significant dust is generated, chemical-resistant overalls may be necessary.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Synthesis Protocol

The following is a reported method for the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid:[9]

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid.

-

Addition of Reactants: A solid mixture of 0.52 g of 3-amino-2,4,5-trifluorobenzoic acid and 0.33 g of sodium nitrite is added in portions to the cupric chloride solution.

-

Reaction: The resulting mixture is stirred for 1.5 hours.

-

Work-up: After stirring, 25 ml of water and 20 ml of diethyl ether are added. The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

Extraction: The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid.

-

Isolation: The final product is obtained by concentrating the organic extracts on a rotary evaporator, yielding 3-chloro-2,4,5-trifuorobenzoic acid as a light-brown solid.

Analytical Quantification (Adapted from a method for related compounds)

For the quantification of trace amounts of halogenated benzoic acids in biological or environmental samples, a method such as Solid Phase Extraction followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (SPE-HPLC-MS/MS) is recommended. The general workflow would be:

-

Sample Preparation: Enzymatic hydrolysis of conjugated analytes in the sample.

-

Extraction: Automated off-line solid phase extraction (SPE) to concentrate the analyte and remove interfering substances.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) to separate the target analyte from other components.

-

Detection and Quantification: Isotope dilution-electrospray ionization tandem mass spectrometry (ESI-MS/MS) for sensitive and selective detection.

Safety Procedures

Spill and Accidental Release Measures

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.

-

-

Major Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Prevent the spread of the material.

-

Follow established institutional procedures for large chemical spills.

-

Decontamination

A general procedure for decontaminating equipment used with halogenated aromatic compounds involves:[10]

-

Thoroughly wash the equipment with a laboratory detergent and hot tap water, using a brush to remove any residue.

-

Rinse thoroughly with hot tap water.

-

Perform a final rinse with organic-free or deionized water.

-

Allow the equipment to air dry completely before reuse or storage.

Air Monitoring

For laboratories where this compound is used frequently or in large quantities, air monitoring may be advisable. Techniques for monitoring volatile organic compounds (VOCs), including halogenated aromatics, include:[11][12]

-

Active Sampling: Drawing air through a sorbent tube followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Passive Samplers: Devices that collect pollutants over time via diffusion for later analysis.

Biological Activity and Signaling Pathways

While 3-Chloro-2,4,5-trifluorobenzoic acid is primarily used as a chemical intermediate, fluorinated benzoic acid derivatives are known to be biologically active.[1][13] They are used in the development of anti-inflammatory and analgesic medications.[1] The mechanisms of action for some of these derivatives involve the inhibition of the cyclooxygenase (COX) pathway and the induction of apoptosis.[4]

This guide is intended to provide a comprehensive overview of the safe handling of 3-Chloro-2,4,5-trifluorobenzoic acid. It is imperative that all users consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

- 9. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Outline of Measurement Technologies | California Air Resources Board [ww2.arb.ca.gov]

- 13. nbinno.com [nbinno.com]

Methodological & Application

Application Notes: Synthesis of Derivatives from 3-Chloro-2,4,5-trifluorobenzoic acid

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid is a highly versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring both chloro and trifluoro functionalities, makes it an important intermediate in the development of novel pharmaceuticals and agrochemicals.[1][3] This compound is particularly noted for its role in the synthesis of potent antibacterial agents, such as quinolonecarboxylic acid derivatives.[4] The carboxylic acid group provides a reactive handle for a variety of chemical transformations, most notably the formation of amides and esters, which are prevalent motifs in biologically active compounds. These application notes provide detailed protocols for the synthesis of amide and ester derivatives from 3-Chloro-2,4,5-trifluorobenzoic acid, tailored for researchers in organic synthesis and medicinal chemistry.

Key Applications of Derivatives:

-

Pharmaceuticals: Serves as a precursor for novel drugs, especially in the development of anti-inflammatory and analgesic medications.[3]

-

Agrochemicals: Used as a key intermediate in the synthesis of advanced herbicides and insecticides.[3]

-

Material Science: Incorporated into the formulation of specialized polymers and coatings requiring high chemical resistance and durability.[3]

Derivatization Strategies

The primary routes for derivatizing 3-Chloro-2,4,5-trifluorobenzoic acid involve the transformation of the carboxylic acid functional group. The two most common and useful transformations are amide bond formation and esterification.

Caption: Key synthetic pathways for derivatizing 3-Chloro-2,4,5-trifluorobenzoic acid.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives via Acyl Chloride Intermediate

This classic two-step method is robust and generally provides high yields. It involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1A: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

Caption: Workflow for the synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Chloro-2,4,5-trifluorobenzoic acid (1.0 eq).

-

Suspend the acid in an anhydrous solvent (e.g., DCM).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, until the evolution of gas (SO₂ and HCl) ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-Chloro-2,4,5-trifluorobenzoyl chloride, which typically can be used in the next step without further purification.

Step 1B: Coupling with Amine

Procedure:

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired amide.

Protocol 2: Direct Amide Synthesis via Peptide Coupling Reagents

This one-pot method utilizes coupling agents to directly form the amide bond under milder conditions, avoiding the need to isolate the acyl chloride. It is particularly useful for sensitive substrates.

Caption: Workflow for direct amide synthesis using EDC/HOBt coupling reagents.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoic acid

-

Primary or secondary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU

-

Hydroxybenzotriazole (HOBt) (if using EDC)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 3-Chloro-2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous DCM. If solubility is an issue, a minimal amount of DMF can be added as a co-solvent.

-

Add the desired amine (1.1 eq) to the solution, followed by HOBt (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor reaction progress by TLC or LC-MS.

-

Once the reaction is complete, perform a standard aqueous workup as described in Protocol 1B (Step 6).

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[5]

Protocol 3: Synthesis of Ester Derivatives via Fischer Esterification

This protocol describes the acid-catalyzed reaction between 3-Chloro-2,4,5-trifluorobenzoic acid and an alcohol to form the corresponding ester.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoic acid

-

Alcohol (e.g., Methanol, Ethanol) (used as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

Procedure:

-

Dissolve 3-Chloro-2,4,5-trifluorobenzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring progress by TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic solution with water, saturated NaHCO₃ (aq) (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

-

Purify by flash column chromatography or distillation if necessary.

Data Presentation

The following table summarizes representative data for the synthesis of various amide and ester derivatives from 3-Chloro-2,4,5-trifluorobenzoic acid using the protocols described above. Yields are representative and may vary based on reaction scale and purification efficiency.

| Entry | Derivative Type | Reagent/Coupling Partner | Protocol Used | Product Name | Representative Yield (%) |

| 1 | Amide | Benzylamine | 1 or 2 | N-benzyl-3-chloro-2,4,5-trifluorobenzamide | 85-95% |

| 2 | Amide | Morpholine | 1 or 2 | (3-chloro-2,4,5-trifluorophenyl)(morpholino)methanone | 90-98% |

| 3 | Amide | Aniline | 2 | N-(3-chloro-2,4,5-trifluorophenyl)benzamide | 75-85% |

| 4 | Amide | tert-Butylamine | 2 | N-tert-butyl-3-chloro-2,4,5-trifluorobenzamide | 65-75% |

| 5 | Ester | Methanol | 3 | Methyl 3-chloro-2,4,5-trifluorobenzoate | 80-90% |

| 6 | Ester | Ethanol | 3 | Ethyl 3-chloro-2,4,5-trifluorobenzoate | 80-90% |

References

3-Chloro-2,4,5-trifluorobenzoic Acid: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of a wide range of valuable organic molecules. Its unique substitution pattern, featuring a carboxylic acid group, a chlorine atom, and three fluorine atoms, imparts distinct reactivity and physicochemical properties to the target molecules. This versatile intermediate is extensively utilized in the pharmaceutical and agrochemical industries for the development of novel drugs and crop protection agents. This document provides detailed application notes and experimental protocols for the use of 3-Chloro-2,4,5-trifluorobenzoic acid in organic synthesis.

Application in Pharmaceutical Synthesis

A primary application of 3-Chloro-2,4,5-trifluorobenzoic acid is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[1][2] The acid is a key precursor for constructing the quinolone core structure. Additionally, the chlorinated and fluorinated benzoic acid scaffold is found in potent inhibitors of Aurora A kinase, a key regulator of mitosis, making it a valuable starting material for the development of novel anticancer therapeutics.

Synthesis of Quinolone Antibiotics

3-Chloro-2,4,5-trifluorobenzoic acid is a pivotal intermediate in the multi-step synthesis of various fluoroquinolone antibiotics. The general strategy involves the conversion of the benzoic acid to a more reactive acyl chloride, followed by a series of condensation and cyclization reactions to construct the characteristic quinolone ring system.

Experimental Protocol: Synthesis of a Quinolone Intermediate

This protocol outlines the initial steps in the synthesis of a key quinolone intermediate starting from 3-Chloro-2,4,5-trifluorobenzoic acid.

Step 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

The carboxylic acid is first converted to the more reactive acyl chloride.

-

Reaction:

-

3-Chloro-2,4,5-trifluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

-

Procedure:

-

To a solution of 3-Chloro-2,4,5-trifluorobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane), a catalytic amount of DMF (e.g., 0.05 eq) is added.

-

Thionyl chloride (1.2-1.5 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux (typically 50-70 °C) and monitored by TLC or GC until the starting material is consumed.

-

After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-Chloro-2,4,5-trifluorobenzoyl chloride, which is often used in the next step without further purification.

-

Quantitative Data for Acyl Chloride Formation

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | DMF (cat.) | Toluene | Reflux | 2-4 | >95 | ~95 | General Knowledge |

| Oxalyl Chloride | DMF (cat.) | Dichloromethane | Room Temp | 1-2 | >98 | >97 | General Knowledge |

| Triphosgene | DMF (cat.) | 1,2-dichloroethane | 80 | 4 | 95 | >98 | [3] |

Step 2: Acylation and Cyclization to form the Quinolone Core

The resulting acyl chloride is then reacted with a suitable amine and subsequently cyclized to form the quinolone ring system. The specific reaction partners will vary depending on the desired final antibiotic.

-

General Procedure:

-

The crude 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF, dioxane).

-

The solution is cooled in an ice bath, and a substituted amine (e.g., an aminocyclopropane derivative) (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq) are added.

-

The reaction is stirred at room temperature until the acylation is complete.

-

Subsequent reaction steps, typically involving intramolecular cyclization promoted by a strong base (e.g., sodium hydride, potassium carbonate), lead to the formation of the quinolone core. These steps are highly specific to the target molecule.

-

Mechanism of Action of Quinolone Antibiotics

Fluoroquinolone antibiotics exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death.[4][7]

Mechanism of action of quinolone antibiotics.

Synthesis of Aurora A Kinase Inhibitors

Experimental Workflow: General Synthesis of an Aurora A Kinase Inhibitor

General workflow for synthesizing Aurora A kinase inhibitors.

Aurora A Kinase Signaling Pathway in Mitosis

Aurora A kinase is a key regulator of cell division, playing critical roles in centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is implicated in various cancers. Inhibitors of Aurora A can disrupt these processes, leading to mitotic arrest and apoptosis in cancer cells.

Simplified Aurora A kinase signaling pathway in mitosis.

Application in Agrochemical Synthesis

3-Chloro-2,4,5-trifluorobenzoic acid and its derivatives are valuable intermediates in the synthesis of modern herbicides. The presence of the halogenated phenyl ring is a common feature in many active agrochemical ingredients.

Synthesis of Pyrazole Herbicides

Substituted pyrazoles are an important class of herbicides. While a direct protocol starting from 3-Chloro-2,4,5-trifluorobenzoic acid was not found in the search results, the synthesis of structurally related pyrazole herbicides often involves the reaction of a substituted benzoyl chloride with a pyrazole derivative.

General Experimental Workflow for Pyrazole Herbicide Synthesis

General workflow for synthesizing pyrazole herbicides.

Experimental Protocol: Friedel-Crafts Acylation (General)

This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound, which is a key step in the synthesis of some pyrazole herbicides.

-

Procedure:

-

To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) (1.1-1.5 eq) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C, a solution of the substituted pyrazole (1.0 eq) is added.

-

A solution of 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.0 eq) in the same solvent is then added dropwise, maintaining the temperature at 0 °C.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

Quantitative Data for a Representative Friedel-Crafts Acylation

| Acyl Chloride | Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,3,4,5-Tetrafluorobenzoyl chloride | Toluene | AlCl₃ | Dichloromethane | 0 to RT | 3 | 85 | [9] |

| Benzoyl chloride | Benzene | AlCl₃ | Carbon disulfide | Reflux | 1 | 90 | General Knowledge |

Note: The data for 2,3,4,5-tetrafluorobenzoyl chloride is provided as a close structural analog to illustrate typical reaction conditions and yields.

Conclusion

3-Chloro-2,4,5-trifluorobenzoic acid is a valuable and versatile building block in organic synthesis. Its utility in the preparation of important pharmaceuticals, such as fluoroquinolone antibiotics and potential anticancer agents, as well as in the agrochemical sector for the development of novel herbicides, highlights its significance. The protocols and data presented herein provide a foundation for researchers and scientists to explore and expand upon the applications of this important synthetic intermediate. Further research into its use in material science and the development of new bioactive molecules is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Applications of 3-Chloro-2,4,5-trifluorobenzoic Acid in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid is a versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoic acid scaffold, imparts distinct chemical properties that are highly valuable in medicinal chemistry. This document provides detailed application notes and protocols for the use of 3-chloro-2,4,5-trifluorobenzoic acid, with a primary focus on its well-established role in the development of quinolone antibacterial agents. While halogenated benzoic acids are also utilized in the synthesis of other therapeutic agents, such as Aurora A kinase inhibitors, detailed public data for a comprehensive protocol and quantitative analysis specifically involving 3-chloro-2,4,5-trifluorobenzoic acid in this context is limited.

Core Application: Synthesis of Quinolone Antibacterial Agents

3-Chloro-2,4,5-trifluorobenzoic acid is a key starting material for the synthesis of potent fluoroquinolone antibiotics. These drugs are highly effective against a broad spectrum of Gram-positive and Gram-negative bacteria. The synthetic pathway leverages the reactivity of the acid chloride derivative of 3-chloro-2,4,5-trifluorobenzoic acid to construct the core quinolone ring system. A notable example is the synthesis of compounds structurally related to ciprofloxacin.

Logical Workflow for Quinolone Synthesis

The following diagram illustrates the general synthetic strategy for producing a quinolone core from 3-Chloro-2,4,5-trifluorobenzoic acid.

Caption: Synthetic workflow for quinolone antibacterials.

Quantitative Data: Reaction Yields

The following table summarizes the reported yields for the key steps in the synthesis of a quinolone antibacterial agent starting from a trifluorobenzoyl chloride precursor.

| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |

| 1 | Acyl Chloride Formation | 2,4,5-Trifluorobenzoic acid | 2,4,5-Trifluorobenzoyl chloride | Quantitative |

| 2 | Condensation | 2,4,5-Trifluorobenzoyl chloride | N,N-diethyl enaminone intermediate | 76 |

| 3 | Cyclization | N,N-diethyl enaminone intermediate | Difluoroquinolone | 68 |

| 4 | Piperazine Substitution | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Ciprofloxacin | Not Specified |

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

This protocol describes the conversion of 3-Chloro-2,4,5-trifluorobenzoic acid to its corresponding acyl chloride, a key reactive intermediate.

Materials:

-

3-Chloro-2,4,5-trifluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Chloro-2,4,5-trifluorobenzoic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-50°C) until the reaction is complete. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 3-Chloro-2,4,5-trifluorobenzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of a Quinolone Core